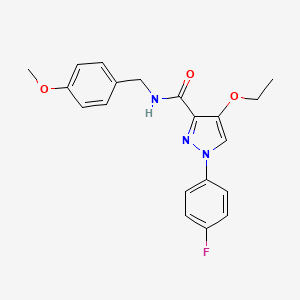

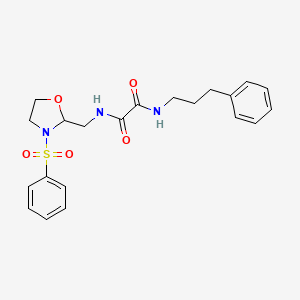

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-methylbenzenesulfonamide, also known as GSK2334470, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide drugs and has been shown to exhibit potent inhibitory activity against a particular protein kinase, which makes it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Copper-Catalyzed Radical N-Demethylation of Amides

This study discusses an unprecedented N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide as an oxidant with copper catalyst assistance. The process converts amides to carbinolamines through a series of transfers and hydrolysis, highlighting a method of manipulating molecular structures that could have implications for understanding reactions involving similar sulfonamide compounds (Xu Yi et al., 2020).

Antimicrobial Activity of Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds

Research into the synthesis and antimicrobial activity of compounds related to sulfonamides, including those with complex heterocyclic structures, demonstrates the potential for developing new antimicrobial agents. This study synthesizes derivatives and evaluates their activity against various bacteria and fungi, contributing to the broader understanding of sulfonamide applications in antimicrobial drug development (Nikulsinh Sarvaiya et al., 2019).

Methylbenzenesulfonamide CCR5 Antagonists

The interest in methylbenzenesulfonamide, due to its active groups like pyridine and benzenesulfonyl, underscores its potential in creating small molecular antagonists for HIV-1 infection prevention. This study's synthesis and characterization of novel compounds highlight the compound's significance in drug development for infectious diseases (Cheng De-ju, 2015).

COX-2 Inhibitor Development

Investigations into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives for their COX-2 inhibitory properties reveal the compound's utility in developing treatments for conditions like rheumatoid arthritis and osteoarthritis. The study highlights how modifications at the molecular level, such as the introduction of a fluorine atom, can significantly enhance selectivity and potency (Hiromasa Hashimoto et al., 2002).

Functionalization of C60 with N-fluorobenzenesulfonimide

The reaction of N-fluorobenzenesulfonimide (NFSI) with C60 to explore various bisfullerene adducts showcases the compound's role in advancing materials science and nanotechnology. This study provides a foundation for developing novel materials with potential applications in electronics and photonics (Yanbang Li et al., 2015).

properties

IUPAC Name |

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O3S/c1-14-3-2-4-17(13-14)27(24,25)21-11-12-26-19-10-9-18(22-23-19)15-5-7-16(20)8-6-15/h2-10,13,21H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTAWURYSFWFAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile](/img/structure/B2535473.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-propan-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B2535474.png)

![5-ethyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylic Acid](/img/structure/B2535476.png)

![Methyl 3-[(4-ethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2535477.png)

![2-Amino-4-(4-methoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2535481.png)

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2535489.png)

![Methyl 2-(4-methyl-1-oxaspiro[2.4]heptan-5-yl)acetate](/img/structure/B2535490.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide](/img/structure/B2535491.png)